molecular formula C10H16O B13930675 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol CAS No. 552283-63-3

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol

Cat. No.: B13930675
CAS No.: 552283-63-3
M. Wt: 152.23 g/mol
InChI Key: YTCAGHFIXVRLTQ-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexene derivative with a hydroxyl group and a methylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-3-en-1-ol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.

    Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.

    Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Similar structure but different substitution pattern.

    1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexene core with different substituents.

Uniqueness

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methylprop-2-en-1-yl substituent makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

552283-63-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3

InChI Key

YTCAGHFIXVRLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCC=CC1)O

Origin of Product

United States

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